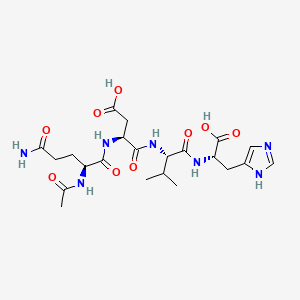

Acetyl tetrapeptide-9

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N7O9/c1-10(2)18(21(36)28-15(22(37)38)6-12-8-24-9-25-12)29-20(35)14(7-17(32)33)27-19(34)13(26-11(3)30)4-5-16(23)31/h8-10,13-15,18H,4-7H2,1-3H3,(H2,23,31)(H,24,25)(H,26,30)(H,27,34)(H,28,36)(H,29,35)(H,32,33)(H,37,38)/t13-,14-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZANUZIBYJBIN-XSWJXKHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239151 | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928006-50-2 | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928006502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl tetrapeptide-9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidine, N2-acetyl-L-glutaminyl-L-α-aspartyl-L-valyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL TETRAPEPTIDE-9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMO8OOD3V0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Acetyl Tetrapeptide-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-9, a synthetic peptide with the sequence Ac-Gln-Asp-Val-His-OH, has garnered significant interest in the fields of cosmetics and dermatology for its anti-aging properties. This is attributed to its ability to stimulate the synthesis of lumican, a proteoglycan essential for the organization and stabilization of collagen fibers in the extracellular matrix. This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of this compound, intended to serve as a valuable resource for researchers and professionals in peptide chemistry and drug development. The guide details both liquid-phase and solid-phase synthesis strategies, along with purification protocols using reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

This compound is a signal peptide that mimics the function of lumican, thereby promoting dermal remodeling and enhancing skin firmness and elasticity. The peptide is composed of four amino acids: glutamine, aspartic acid, valine, and histidine, with an acetyl group at the N-terminus. The development of efficient and scalable synthesis and purification processes is crucial for its commercial production and further research into its biological activities. This guide outlines the key chemical synthesis routes and purification methodologies, providing detailed experimental protocols and comparative data where available.

Synthesis of this compound

Two primary strategies are employed for the synthesis of this compound: liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS).

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the sequential coupling of amino acids in a solution. A patented method for the liquid-phase synthesis of this compound involves the condensation of two dipeptide fragments: Ac-Gln(Trt)-Asp(OtBu)-OH and H-Val-His(Trt)-OH.[1] This fragment condensation approach is reported to improve reaction efficiency compared to the stepwise addition of single amino acids.[1]

Step 1: Synthesis of Fragment A - Ac-Gln(Trt)-Asp(OtBu)-OH

-

N-terminal Acetylation: Dissolve H-Gln(Trt)-OH in an aqueous solution of sodium hydroxide (B78521) (NaOH). Add acetic anhydride (B1165640) at 0-5°C to yield Ac-Gln(Trt)-OH.

-

Dipeptide Coupling: In tetrahydrofuran (B95107) (THF), react Ac-Gln(Trt)-OH with 1-hydroxybenzotriazole (B26582) (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) at 0-10°C to form an active ester. Subsequently, react the active ester with H-Asp(OtBu)-OH in the presence of an organic base (e.g., N-methylmorpholine or N,N'-diisopropylethylamine) to produce the protected dipeptide, Ac-Gln(Trt)-Asp(OtBu)-OH.

Step 2: Synthesis of Fragment B - H-Val-His(Trt)-OH

-

Dipeptide Coupling: Synthesize the dipeptide H-Val-His(Trt)-OH through standard peptide coupling methods, for instance, by reacting Fmoc-Val-OH with H-His(Trt)-OH followed by the removal of the Fmoc protecting group.

Step 3: Condensation of Fragments and Deprotection

-

Fragment Condensation: In N,N-dimethylformamide (DMF), react Ac-Gln(Trt)-Asp(OtBu)-OH with H-Val-His(Trt)-OH using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and an additive like HOBt.

-

Deprotection: Remove all side-chain protecting groups (Trt and OtBu) using a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., in a 90:5:5 ratio), to yield the crude this compound.[1]

While the patent emphasizes high efficiency, specific yield and purity percentages are not provided.[1] However, the molar ratios of reactants are specified, as summarized in the table below.

| Step | Reactants | Molar Ratio |

| Fragment A Synthesis | ||

| Acetylation | H-Gln(Trt)-OH : Acetic Anhydride : NaOH | 1 : (1.1-1.5) : (2.0-3.0) |

| Coupling | Ac-Gln(Trt)-OH : HOBt : DCC : H-Asp(OtBu)-OH : Organic Base | 1 : (1.1-1.5) : (1.3-1.6) : (1.0-1.3) : (3.0-4.0) |

| Fragment Condensation | Ac-Gln(Trt)-Asp(OtBu)-OH : H-Val-His(Trt)-OH : EDC : HOBt : Organic Base | 1 : (1.1-1.5) : (1.0-1.5) : (1.5-2.5) : (3.0-5.0) |

Table 1: Molar Ratios of Reactants in Liquid-Phase Synthesis of this compound.[1]

References

Acetyl Tetrapeptide-9: A Technical Guide to its Discovery, Mechanism, and Clinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Tetrapeptide-9 is a synthetic, bioactive peptide that has emerged as a significant ingredient in advanced skincare formulations. Its primary function lies in the enhancement of dermal integrity and firmness by stimulating the synthesis of key extracellular matrix components. This technical guide provides an in-depth overview of the discovery and development timeline of this compound, its mechanism of action at the cellular level, detailed experimental protocols for its evaluation, and a summary of its clinical efficacy.

Discovery and Development Timeline

The development of this compound, commercially known as Dermican™, can be traced back to the early 2000s, a period marked by burgeoning research into the role of specific proteoglycans in skin aging.

-

Early 2000s: Foundational Research: Scientific focus intensifies on the role of small leucine-rich proteoglycans (SLRPs) in the organization and stability of the extracellular matrix (ECM). Lumican, a key SLRP, is identified as crucial for the proper assembly of collagen fibrils. Studies show that with age, the natural synthesis of Lumican declines, leading to disorganized collagen and reduced skin firmness.[1][2]

-

Mid-2000s: Peptide Design and Screening: Leveraging the understanding of Lumican's function, researchers begin to design and screen synthetic peptides that could mimic its biological activity. The goal is to identify a peptide sequence capable of stimulating fibroblasts to produce more Lumican. This screening process likely involved DNA arrays to assess the influence of various peptides on the gene expression of dermal fibroblasts.

-

Circa 2008: Emergence of this compound: this compound, with the amino acid sequence Ac-Gln-Asp-Val-His-OH, is identified as a potent stimulator of both Lumican and Collagen Type I synthesis.[1] The acetylation of the tetrapeptide enhances its stability and skin penetration. Initial publications and presentations at cosmetic science conferences begin to highlight its potential.

-

Late 2000s - Early 2010s: In-Vitro and Clinical Validation: A series of in-vitro studies on human dermal fibroblasts confirm the peptide's mechanism of action. Subsequently, clinical studies are conducted to evaluate its efficacy in improving skin firmness and density. A notable study involved 17 female volunteers and demonstrated a significant improvement in skin thickness and firmness after four months of treatment.[2]

-

Present: this compound is now a well-established active ingredient in numerous anti-aging and firming cosmetic products.[1] Ongoing research continues to explore its full potential and synergistic effects with other active ingredients.

Mechanism of Action: A Cellular Perspective

This compound functions as a signaling peptide, meaning it communicates with skin cells to initiate specific biological processes. Its primary targets are the fibroblasts located in the dermis.

The proposed signaling pathway is as follows:

-

Receptor Binding: this compound penetrates the epidermis and reaches the dermis, where it binds to specific receptors on the surface of fibroblasts.[2]

-

Fibroblast Activation: This binding event triggers a cascade of intracellular signals that stimulate the fibroblast's metabolic activity.

-

Upregulation of Gene Expression: The signaling cascade leads to the upregulation of genes responsible for producing key ECM proteins, most notably:

-

Lumican: This proteoglycan is essential for the proper organization and spacing of collagen fibrils, ensuring a dense and well-structured dermal matrix.[1][2]

-

Collagen Type I: As the most abundant structural protein in the skin, an increase in its synthesis directly contributes to improved skin strength and firmness.[2]

-

-

Enhanced Dermal Matrix: The increased production of Lumican and Collagen Type I results in a more organized, stable, and dense extracellular matrix. This translates to visibly firmer, smoother, and more resilient skin.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro and clinical studies on this compound.

Table 1: In-Vitro Efficacy of this compound on Human Dermal Fibroblasts

| Parameter Measured | Treatment Group | Result | Reference |

| Lumican Synthesis | This compound | Up to 115% increase compared to control | [3] |

| Collagen I Synthesis | This compound | Significant increase in a dose-dependent manner | [4] |

| Collagen Deposition | This compound | Over 30% increase after 7 days | [5] |

Table 2: Clinical Efficacy of a Formulation Containing this compound

| Parameter Measured | Study Population | Duration | Result | Reference |

| Skin Thickness & Firmness | 17 female volunteers (aged 45-55) | 4 months | Statistically significant improvement | [2] |

Experimental Protocols

In-Vitro Evaluation of Lumican and Collagen I Synthesis in Human Dermal Fibroblasts

Objective: To quantify the effect of this compound on the synthesis of Lumican and Collagen Type I by human dermal fibroblasts.

Methodology:

-

Cell Culture:

-

Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

For experiments, fibroblasts are seeded in 6-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

-

-

Treatment:

-

After 24 hours, the culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL).

-

A control group is treated with serum-free medium only.

-

Cells are incubated for 48-72 hours.

-

-

Quantification of Gene Expression (RT-qPCR):

-

Total RNA is extracted from the fibroblasts using a suitable RNA isolation kit.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Real-time quantitative PCR (RT-qPCR) is performed using specific primers for the genes encoding Lumican (LUM) and Collagen Type I Alpha 1 Chain (COL1A1).

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

The relative fold change in gene expression is calculated using the 2^-ΔΔCt method.

-

-

Quantification of Protein Synthesis (ELISA):

-

The cell culture supernatant is collected to measure secreted Lumican and Collagen I.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for human Lumican and human Pro-Collagen Type I are used to quantify the protein concentrations in the supernatant, following the manufacturer's instructions.

-

The total protein content of the cell lysates is determined using a BCA protein assay for normalization.

-

-

Statistical Analysis:

-

Experiments are performed in triplicate.

-

Data are presented as mean ± standard deviation.

-

Statistical significance is determined using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of < 0.05 is considered statistically significant.

-

Clinical Evaluation of Skin Firmness and Elasticity

Objective: To assess the clinical efficacy of a topical formulation containing this compound in improving skin firmness and elasticity.

Methodology:

-

Study Design:

-

A randomized, double-blind, placebo-controlled study is conducted.

-

A cohort of 30-50 healthy female volunteers aged 40-60 with mild to moderate signs of skin aging are recruited.

-

Inclusion criteria: willingness to comply with the study protocol, no use of other anti-aging products for a specified washout period.

-

Exclusion criteria: known allergies to cosmetic ingredients, active skin diseases, pregnancy or lactation.

-

-

Treatment Protocol:

-

Participants are randomly assigned to receive either the active formulation (containing a clinically effective concentration of this compound) or a placebo formulation (vehicle without the active ingredient).

-

Participants are instructed to apply the assigned product to their face twice daily (morning and evening) for a period of 12-16 weeks.

-

-

Efficacy Assessments:

-

Measurements are taken at baseline (Week 0) and at subsequent time points (e.g., Week 4, Week 8, Week 12/16).

-

Skin Firmness and Elasticity (Cutometer®): A Cutometer® MPA 580 is used to measure the viscoelastic properties of the skin on the cheek area. The R0 (firmness) and R2 (gross elasticity) parameters are recorded.

-

Skin Density (Ultrasound): High-frequency ultrasound is used to measure the thickness and density of the dermis.

-

Clinical Grading: A trained dermatologist assesses skin firmness, sagging, and overall appearance using a standardized visual analogue scale.

-

Subject Self-Assessment: Participants complete questionnaires to evaluate their perception of changes in skin firmness, smoothness, and overall satisfaction.

-

-

Safety Assessment:

-

Trained personnel monitor for any adverse events, such as redness, itching, or irritation, at each visit.

-

-

Statistical Analysis:

-

Statistical analysis is performed to compare the changes from baseline between the active and placebo groups for all efficacy parameters.

-

An independent t-test or a mixed-model analysis is used to determine statistical significance (p < 0.05).

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in fibroblasts.

Experimental Workflow for In-Vitro Evaluation

Caption: Workflow for in-vitro evaluation of this compound.

Safety and Toxicology

This compound is generally considered safe for topical use in cosmetic formulations.[6][7]

-

Dermal Irritation and Sensitization: Studies have shown that it is well-tolerated by the skin and does not typically cause irritation or sensitization, even in sensitive skin types.[6]

-

Cytotoxicity: In-vitro studies on human dermal fibroblasts and keratinocytes have indicated no cytotoxic effects at typical use concentrations.[5]

-

Systemic Toxicity: Due to its molecular size and topical application, systemic absorption is minimal, and therefore, the risk of systemic toxicity is considered low.

-

Regulatory Status: this compound is listed in the INCI (International Nomenclature of Cosmetic Ingredients) database and is widely used in cosmetic products globally.

Conclusion

This compound represents a significant advancement in the field of cosmetic peptides, offering a targeted approach to improving skin firmness and density. Its well-defined mechanism of action, centered on the stimulation of Lumican and Collagen Type I synthesis, is supported by both in-vitro and clinical data. With a favorable safety profile, this compound continues to be a valuable tool for researchers and formulators in the development of effective anti-aging skincare solutions.

References

- 1. us.typology.com [us.typology.com]

- 2. This compound | Dermican™ | Cosmetic Ingredients Guide [ci.guide]

- 3. This compound: The Collagen Peptide - Cosmacon [cosmacon.de]

- 4. biakhim.com.ua [biakhim.com.ua]

- 5. arizona-mall.com [arizona-mall.com]

- 6. us.typology.com [us.typology.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Mechanism of Action of Acetyl Tetrapeptide-9 on Dermal Fibroblasts

Executive Summary: Acetyl Tetrapeptide-9 is a synthetic, biomimetic signal peptide designed to enhance the structural integrity of the dermal extracellular matrix (ECM). Its primary mechanism involves the targeted stimulation of dermal fibroblasts to increase the synthesis of Lumican, a key proteoglycan, and Collagen Type I.[1][2] Lumican plays a crucial role in organizing and stabilizing collagen fibrils, which are essential for the skin's strength and resilience.[3] By upregulating these critical components, this compound facilitates a global restructuring of the dermal matrix, leading to measurable improvements in skin density, firmness, and elasticity.[4][5][6] This technical guide provides a detailed overview of its molecular mechanism, supporting quantitative data from in-vitro studies, and the experimental protocols used to validate its efficacy.

Introduction

The Dermal Extracellular Matrix (ECM) and Skin Aging

The youthful appearance and biomechanical properties of the skin are maintained by the extracellular matrix (ECM) of the dermis, a complex network primarily synthesized by dermal fibroblasts.[7] This matrix is composed of structural proteins, notably collagen and elastin, embedded in a ground substance of proteoglycans and glycosaminoglycans.[8][9] With age, fibroblast activity declines, leading to reduced synthesis and disorganization of ECM components.[1] A key age-related change is the decrease in the proteoglycan Lumican, which is vital for the proper assembly (fibrillogenesis) and spacing of collagen fibrils to form functional, resilient collagen fibers.[1][3][10] This degradation of the ECM structure manifests as wrinkles, loss of firmness, and reduced skin elasticity.[4]

This compound: A Biomimetic Signal Peptide

This compound (Sequence: N-acetyl-Gln-Asp-Val-His) is a synthetic tetrapeptide that functions as a matrikine—a peptide derived from ECM breakdown that can regulate cell activity.[1] It is specifically designed to counteract the age-related decline in dermal structure by stimulating the skin's natural regenerative pathways.[1] By binding to specific receptors on fibroblasts, it initiates a signaling cascade that boosts the production of essential ECM proteins, thereby restoring a more youthful dermal architecture.[1][11]

Core Mechanism of Action

The primary action of this compound is the targeted stimulation of dermal fibroblasts to enhance the synthesis and functional organization of the ECM.

Fibroblast Activation and Upregulation of Lumican

Upon administration, this compound binds to specific receptors on the surface of dermal fibroblasts.[1] This interaction triggers an intracellular signaling cascade that leads to the increased transcription and translation of the gene for Lumican.[2][10] Lumican, a small leucine-rich proteoglycan (SLRP), is essential for regulating the formation and diameter of collagen fibrils.[3][4] It acts as a molecular organizer, ensuring that individual collagen fibrils are assembled into stable, functional fibers with optimal diameter and spacing.[1] Studies have shown that the natural synthesis of Lumican declines with age, leading to a disorganization of the collagen network.[1][10] this compound directly counteracts this by significantly increasing Lumican production.[2][10]

Stimulation of Collagen Type I Synthesis

In concert with its effect on Lumican, this compound also directly stimulates the synthesis of Collagen Type I, the most abundant structural protein in the dermis.[1][2] This dual action is critical; the peptide not only increases the quantity of collagen but also enhances its quality and organization through the simultaneous upregulation of Lumican.[10] This ensures that the newly synthesized collagen is correctly integrated into the ECM, forming a dense and well-structured fibrous network.[5][6] Some evidence suggests this process may be modulated by pathways such as the transforming growth factor-beta (TGF-β) pathway, a master regulator of ECM production in fibroblasts.[2]

Global Restructuring of the Dermal Matrix

The combined stimulation of Lumican and Collagen Type I results in a comprehensive restructuring of the dermal matrix.[5][10] The increased availability of Lumican ensures that collagen fibrils are properly assembled, leading to a more organized and cohesive collagen network.[3][8][9] This improved structural framework enhances the skin's mechanical properties, resulting in increased dermal density, improved firmness, and greater elasticity.[4][7] Clinical studies have confirmed that topical application of formulations containing this peptide leads to thicker and firmer skin.[1]

Visualized Signaling Pathway

The proposed signaling pathway for this compound involves receptor binding, intracellular signaling, and subsequent gene expression changes leading to ECM protein synthesis.

Caption: Proposed signaling pathway of this compound in dermal fibroblasts.

Quantitative Efficacy Data

In-vitro studies on human dermal fibroblasts have quantified the effects of this compound on key ECM components.

| Parameter Measured | Cell Model | Treatment | Result vs. Control | Source |

| Lumican Synthesis | Aged Human Dermal Fibroblasts | This compound | +115% | [2][4] |

| Lumican Synthesis | Pseudo-Dermal Model | This compound | +58.4% | [2] |

| Lumican & Collagen Deposition | Human Dermal Fibroblasts | This compound (7 days) | > +30% | [12] |

| Collagen I Gene (COL1A1) Expression | Human Dermal Fibroblasts | This compound | Significant, dose-dependent increase | [10] |

| Collagen I Protein Synthesis | Human Dermal Fibroblasts | This compound | Significant, dose-dependent increase | [10] |

Key Experimental Protocols

The efficacy of this compound has been validated through a series of standardized in-vitro assays.

Protocol: Quantification of Lumican Synthesis by Immunofluorescence

-

Objective: To visualize and quantify the synthesis of Lumican by aged human dermal fibroblasts following treatment with this compound.

-

Methodology:

-

Cell Culture: Primary human dermal fibroblasts are cultured. In-vitro aging is induced through repetitive passages according to Hayflick's model to mimic aged skin conditions.[10]

-

Treatment: Aged fibroblasts are seeded in culture plates and treated with varying concentrations of this compound or a control medium for a specified period (e.g., 72 hours).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent solution (e.g., Triton X-100) to allow antibody access.

-

Immunostaining: Cells are incubated with a primary antibody specific to human Lumican, followed by a fluorescently-labeled secondary antibody (e.g., FITC-conjugated, appearing green).[10] Cell nuclei are often counterstained with DAPI (blue).

-

Imaging: Samples are visualized using fluorescence microscopy.

-

Quantification: Image analysis software is used to measure the fluorescence intensity of the Lumican signal per cell, which is then compared between treated and control groups.[10]

-

Protocol: Analysis of Collagen I Gene (COL1A1) Expression by qRT-PCR

-

Objective: To determine if this compound stimulates the expression of the gene encoding Collagen Type I (COL1A1).

-

Methodology:

-

Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with this compound, a positive control (e.g., TGF-β1), and a negative control medium.[10]

-

RNA Extraction: Total RNA is isolated from the fibroblast cultures using a suitable RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the COL1A1 gene and a reference housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the COL1A1 gene is calculated using the delta-delta Ct method, comparing the expression levels in treated cells to the untreated control.[10]

-

Caption: General experimental workflow for in-vitro validation of this compound.

Conclusion

This compound demonstrates a highly specific and effective mechanism of action on dermal fibroblasts. By functioning as a biomimetic signal peptide, it stimulates the synthesis of both Lumican and Collagen Type I. This dual-pronged approach does not simply increase the volume of dermal proteins but critically ensures their functional organization within the extracellular matrix. The resulting reinforcement of the skin's structural scaffold provides a robust molecular basis for its observed anti-aging benefits, including enhanced firmness, density, and elasticity. This targeted biological action makes this compound a valuable compound for advanced dermatological research and the development of high-efficacy skincare formulations.

References

- 1. This compound | Dermican™ | Cosmetic Ingredients Guide [ci.guide]

- 2. This compound Acetate [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound: The Collagen Peptide - Cosmacon [cosmacon.de]

- 5. ulprospector.com [ulprospector.com]

- 6. ulprospector.com [ulprospector.com]

- 7. nbinno.com [nbinno.com]

- 8. us.typology.com [us.typology.com]

- 9. uk.typology.com [uk.typology.com]

- 10. biakhim.com.ua [biakhim.com.ua]

- 11. Acetyl tetrapeptide: A multifunctional biomimetic peptide - Creative Peptides [creative-peptides.com]

- 12. arizona-mall.com [arizona-mall.com]

Acetyl Tetrapeptide-9: A Deep Dive into its Impact on Collagen I and III Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-9 is a synthetic peptide that has garnered significant interest in the field of dermatology and cosmetic science for its potential to modulate the extracellular matrix (ECM) and counteract the visible signs of aging. This technical guide provides an in-depth analysis of the effect of this compound on the gene expression of two key structural proteins: collagen type I (COL1A1) and collagen type III (COL3A1). This document summarizes the available quantitative data, details the experimental methodologies used to elicit these findings, and presents the underlying signaling pathways and experimental workflows through diagrams for enhanced clarity.

Introduction

The structural integrity and youthful appearance of the skin are largely dependent on the composition and organization of the extracellular matrix, with fibrillar collagens, particularly type I and type III, playing a pivotal role. As the skin ages, the synthesis of these collagens diminishes, leading to reduced dermal thickness, decreased elasticity, and the formation of wrinkles. This compound has emerged as a promising bioactive ingredient that can stimulate the synthesis of key ECM components. This peptide is understood to work by enhancing the transcriptional activation of collagen-related genes, thereby promoting a more youthful skin structure. This guide will focus specifically on its documented effects on the gene expression of collagen type I and type III.

Mechanism of Action: Signaling Pathway

This compound is believed to exert its effects on collagen synthesis by interacting with specific receptors on dermal fibroblasts, the primary cells responsible for producing ECM proteins. This interaction triggers a signaling cascade that ultimately leads to the upregulation of genes encoding for collagen and other ECM components. One of the key targets of this compound is the stimulation of lumican synthesis, a proteoglycan that plays a crucial role in the proper assembly and organization of collagen fibrils. By boosting lumican, this compound not only increases collagen production but also ensures its functional organization within the dermis.

Quantitative Data on Gene Expression

The following tables summarize the quantitative effects of this compound on the gene expression of collagen type I (COL1A1) and the reported transcriptional activation of collagen type III (COL3A1).

Table 1: Effect of this compound on COL1A1 Gene Expression in Human Dermal Fibroblasts

| Treatment | Concentration | Incubation Time | Method | Result |

| This compound | Not Specified | Not Specified | qRT-PCR | Significant increase in COL1A1 mRNA levels |

Note: While the exact fold increase is not publicly available, technical documentation demonstrates a visually significant upregulation.

Table 2: Reported Effect of this compound on Collagen-Related Gene Expression

| Gene | Effect |

| COL1A1 | Transcriptional activation significantly enhanced |

| COL3A1 | Transcriptional activation significantly enhanced |

| COL4A2 | Transcriptional activation significantly enhanced |

Note: Specific quantitative data on the fold-change for COL3A1 and COL4A2 is not currently available in the public domain.

Experimental Protocols

The following section details a representative experimental protocol for assessing the effect of this compound on collagen gene expression in human dermal fibroblasts using quantitative reverse transcription polymerase chain reaction (qRT-PCR).

Cell Culture and Treatment

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Fibroblasts are seeded in 6-well plates at a density of 1 x 10⁵ cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with a serum-free medium containing this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., sterile water or PBS).

-

Incubation: Cells are incubated with the treatment for a specified period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

RNA Extraction and cDNA Synthesis

-

RNA Isolation: Total RNA is extracted from the cultured fibroblasts using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

Quantitative Real-Time PCR (qRT-PCR)

-

Reaction Mixture: The qRT-PCR reaction is typically performed in a 20 µL volume containing cDNA template, forward and reverse primers for the target genes (COL1A1, COL3A1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green PCR master mix.

-

Primer Sequences (Example):

-

COL1A1 Forward: 5'-GTCACCCACCGACCAAGAAACC-3'

-

COL1A1 Reverse: 5'-AAGAGGAAGGCCAAGTCGAGGC-3'

-

COL3A1 Forward: 5'-TGGTCCTCAAGGCTCAAAGA-3'

-

COL3A1 Reverse: 5'-TGCAGATTCCAGGAGGTCTT-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: 95°C for 10 minutes.

-

40 Cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target genes is normalized to the reference gene.

Conclusion

The available evidence strongly suggests that this compound is a potent stimulator of collagen type I gene expression in human dermal fibroblasts. Furthermore, there are reports of its ability to enhance the transcriptional activation of the collagen type III gene. This targeted action on key fibrillar collagens, coupled with its role in promoting the synthesis of the collagen-organizing proteoglycan lumican, positions this compound as a significant peptide in the development of advanced skincare formulations aimed at improving skin firmness, elasticity, and overall dermal structure. Further research providing more detailed quantitative data on the dose-dependent and time-course effects on both COL1A1 and COL3A1 gene expression would be invaluable for a more complete understanding of its efficacy and for optimizing its use in therapeutic and cosmetic applications.

Physicochemical properties of Acetyl tetrapeptide-9 for research applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-9 is a synthetic peptide that has garnered significant interest in dermatological and cosmetic research for its role in promoting skin firmness and elasticity. As a biomimetic peptide, it is designed to stimulate the synthesis of key extracellular matrix components, offering a promising avenue for anti-aging and skin regeneration studies. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and efficacy assessment, and a summary of its mechanism of action for research applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and formulation development. These properties dictate its solubility, stability, and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C22H33N7O9 | [1][2] |

| Molecular Weight | 539.5 g/mol | [1][3] |

| Amino Acid Sequence | Ac-Gln-Asp-Val-His-OH | [4] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in water.[5] Soluble in PBS (pH 7.2) at 5 mg/mL.[6] Insoluble in oil.[7] | |

| Stability | Stable at neutral pH and moderate temperatures (≤ 40°C).[5][8] Recommended long-term storage at -20°C (stable for ≥ 4 years).[6] Stable in a pH range of 4-7. Avoid repeated freeze-thaw cycles.[8] | |

| Purity | ≥98.0% by HPLC | [5] |

| Isoelectric Point (pI) | Theoretically calculated based on amino acid sequence. Experimental value not found in literature. |

Mechanism of Action

This compound primarily functions by stimulating the synthesis of lumican, a key proteoglycan in the dermal extracellular matrix.[4][9] Lumican plays a vital role in organizing collagen fibrils, which are essential for maintaining the skin's structural integrity and firmness.[4][9] The peptide has been shown to upregulate the expression of lumican and collagen-related genes (COL1A1, COL3A1, COL4A2) in fibroblasts.[8] By boosting the production of these crucial proteins, this compound helps to restructure the dermal matrix, leading to improved skin thickness and firmness.[4][9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound.

Workflow Diagram:

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Injection Volume: 20 µL.

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 20-30 minutes to elute the peptide.

-

-

Data Analysis:

-

The purity of the peptide is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

-

In Vitro Stimulation of Lumican Synthesis in Human Dermal Fibroblasts

This protocol details a cell-based assay to evaluate the efficacy of this compound in stimulating lumican synthesis.

Experimental Workflow:

Methodology:

-

Cell Culture:

-

Culture primary human dermal fibroblasts in appropriate media (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.

-

-

Treatment:

-

Starve the cells in serum-free media for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) dissolved in serum-free media. Include a vehicle control (media alone).

-

-

Incubation:

-

Incubate the treated cells for 48-72 hours.

-

-

Analysis:

-

Quantitative Real-Time PCR (qRT-PCR):

-

Extract total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Use specific primers for the lumican gene (LUM) and a housekeeping gene (e.g., GAPDH) to perform qRT-PCR.

-

Analyze the relative gene expression using the ΔΔCt method.

-

-

Immunocytochemistry:

-

Fix the cells and permeabilize them.

-

Incubate with a primary antibody against lumican, followed by a fluorescently labeled secondary antibody.

-

Visualize and quantify the fluorescence intensity using a fluorescence microscope.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatant.

-

Use a commercially available ELISA kit to quantify the concentration of secreted lumican.

-

-

Conclusion

References

- 1. This compound | C22H33N7O9 | CID 11606295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetyl Tetrapeptide-9_Cosmetic raw materials_Cosmetic Ingredients_Product_Herbasea Biotechnology (Xi'an) Co., Ltd [herbasea.com]

- 3. us.typology.com [us.typology.com]

- 4. This compound | Dermican™ | Cosmetic Ingredients Guide [ci.guide]

- 5. This compound: The Collagen Peptide - Cosmacon [cosmacon.de]

- 6. caymanchem.com [caymanchem.com]

- 7. uk.typology.com [uk.typology.com]

- 8. arizona-mall.com [arizona-mall.com]

- 9. nbinno.com [nbinno.com]

Acetyl Tetrapeptide-9: A Technical Guide to its Impact on Extracellular Matrix Organization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-9 is a synthetic peptide that has demonstrated significant efficacy in modulating the extracellular matrix (ECM), a critical component in skin structure and integrity. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences ECM organization, with a focus on its impact on key structural proteins and the signaling pathways it activates. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to support further research and development in the fields of dermatology and cosmetic science.

Introduction

The extracellular matrix is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. Its primary components include collagens, elastin (B1584352), proteoglycans, and glycoproteins. The organization and homeostasis of the ECM are crucial for maintaining tissue integrity and function. With aging, the structural components of the ECM degrade, leading to a loss of skin firmness and elasticity. This compound, a synthetic peptide with the sequence Ac-Gln-Asp-Val-His, has emerged as a promising agent for counteracting these age-related changes by promoting ECM protein synthesis and organization[1]. This guide delves into the technical aspects of its mechanism of action.

Mechanism of Action

This compound primarily exerts its effects by stimulating the synthesis of lumican, a key proteoglycan in the dermis, which in turn plays a crucial role in the proper assembly of collagen fibrils[1][2][3][4]. This leads to a cascade of events that strengthens the ECM.

Stimulation of Lumican Synthesis

Lumican is a small leucine-rich proteoglycan (SLRP) that binds to collagen fibrils, regulating their diameter and spacing, which is essential for the formation of stable and functional collagen fibers[1][2][3]. The synthesis of lumican is known to decline with age[1]. This compound has been shown to significantly increase the synthesis of lumican in human dermal fibroblasts in a dose-dependent manner[5].

Enhancement of Collagen Fibrillogenesis

By boosting lumican levels, this compound promotes the proper organization of collagen fibrils[2][4]. This leads to the formation of thicker, more organized collagen fibers, particularly collagen type I, which is the most abundant structural protein in the skin[1][2]. In vitro studies have demonstrated that treatment with this compound leads to a significant increase in the expression of the COL1A1 gene, which codes for the alpha-1 chain of type I collagen[2].

Impact on Other ECM Components

Beyond its effects on lumican and collagen, this compound has been shown to increase the synthesis of other essential ECM components, including elastin and glycosaminoglycans (GAGs) like hyaluronic acid[1][5]. This comprehensive action helps to restore the overall integrity and hydration of the dermal matrix.

Signaling Pathways

The biological effects of this compound are mediated through specific signaling pathways that regulate gene expression and protein synthesis in dermal fibroblasts.

Interaction with Cell Surface Receptors

This compound is believed to act as a signal peptide, binding to specific receptors on the surface of fibroblasts to initiate its intracellular effects[1]. While the exact receptors have not been fully elucidated, evidence suggests an interaction with integrins, which are key mediators of cell-ECM communication[2].

Activation of the TGF-β/SMAD Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of ECM protein synthesis. It is suggested that this compound may indirectly activate the TGF-β/SMAD signaling cascade[2][6]. Upon activation, this pathway leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus and act as transcription factors to upregulate the expression of genes encoding for ECM proteins like collagen and lumican.

Quantitative Data

The following tables summarize the quantitative effects of this compound on ECM components as reported in in vitro studies.

Table 1: Effect of this compound on Lumican Synthesis

| Cell Type | Treatment Concentration | Incubation Time | Method | Result |

| Aged Human Dermal Fibroblasts | Not Specified | Not Specified | Immunoassay | +115% vs. control[7] |

| Human Dermal Fibroblasts | Not Specified | 7 days | Not Specified | >30% increase in expression[2] |

| Pseudo-dermis model | Not Specified | Not Specified | Immunoassay | +58.4% vs. control[6] |

Table 2: Effect of this compound on Collagen Synthesis

| Cell Type | Treatment Concentration | Incubation Time | Method | Result |

| Human Dermal Fibroblasts | Not Specified | 7 days | Not Specified | >30% increase in deposition[2] |

| Human Dermal Fibroblasts | Dose-dependent | Not Specified | DOT-BLOT | Significant increase vs. control[8] |

| Human Dermal Fibroblasts | Not Specified | Not Specified | qRT-PCR (COL1A1 gene) | Significant increase in expression[3] |

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the efficacy of this compound.

Cell Culture

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs). "Aged" fibroblasts can be obtained from older donors or through replicative senescence in culture (Hayflick's model)[3].

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in sterile water or culture medium and added to the cells at various concentrations. A vehicle control (medium without the peptide) is run in parallel.

Gene Expression Analysis (qRT-PCR)

-

Objective: To quantify the mRNA levels of genes encoding for ECM proteins (e.g., COL1A1, Lumican).

-

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from treated and control fibroblasts using a suitable kit.

-

cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative PCR: The cDNA is used as a template for real-time PCR with gene-specific primers. The expression levels are normalized to a housekeeping gene (e.g., GAPDH).

-

-

Reference: TGF-β1 is often used as a positive control for stimulating collagen I gene expression[8].

Protein Synthesis Analysis

-

Immunoassay (for Lumican):

-

Objective: To quantify the amount of lumican protein secreted by fibroblasts.

-

Protocol Outline:

-

Cell culture supernatants are collected from treated and control cells.

-

An Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay is performed using antibodies specific to lumican.

-

The amount of lumican is quantified by measuring the signal generated by the enzymatic reaction, which is proportional to the amount of protein present.

-

-

-

DOT-BLOT (for Collagen I):

-

Objective: To semi-quantitatively measure the amount of collagen I protein synthesized by fibroblasts.

-

Protocol Outline:

-

Cell lysates or culture supernatants are spotted onto a nitrocellulose or PVDF membrane.

-

The membrane is incubated with a primary antibody specific for collagen I.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

A substrate is added that produces a detectable signal (e.g., chemiluminescence), and the intensity of the dots is quantified.

-

-

Reference: TGF-β1 is used as a positive control[8].

-

Safety and Toxicology

In vitro studies have indicated that this compound is well-tolerated by human dermal fibroblasts and keratinocytes at concentrations up to 1 mg/mL, showing no mutagenic or cytotoxic effects[2]. It does not appear to disrupt cell viability or membrane integrity[2].

Conclusion

This compound demonstrates a significant and multifaceted impact on the organization of the extracellular matrix. By primarily stimulating the synthesis of lumican, it orchestrates the proper assembly of collagen fibrils, leading to a stronger and more resilient dermal structure. Its ability to also enhance the production of other key ECM components underscores its potential as a valuable ingredient in formulations aimed at addressing the signs of skin aging. The detailed mechanisms and protocols provided in this guide offer a foundation for further investigation into the full therapeutic and cosmetic potential of this promising peptide.

References

- 1. us.typology.com [us.typology.com]

- 2. arizona-mall.com [arizona-mall.com]

- 3. This compound: The Collagen Peptide - Cosmacon [cosmacon.de]

- 4. ewg.org [ewg.org]

- 5. This compound Acetate [benchchem.com]

- 6. bismancosmetic.com [bismancosmetic.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. biakhim.com.ua [biakhim.com.ua]

Acetyl Tetrapeptide-9: A Deep Dive into its Signal Transduction Pathways and Impact on the Dermal Extracellular Matrix

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetyl tetrapeptide-9, a synthetic peptide with the sequence Ac-Gln-Asp-Val-His, has emerged as a significant modulator of the dermal extracellular matrix (ECM). This technical guide provides a comprehensive analysis of the signal transduction pathways activated by this compound, focusing on its mechanism of action in dermal fibroblasts. This document details the peptide's role in stimulating the synthesis of key ECM components, lumican and collagen type I, and explores its interaction with cellular signaling cascades, including the Transforming Growth Factor-β (TGF-β)/SMAD pathway and cell-surface integrins. Quantitative data from in-vitro studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The structural integrity and youthful appearance of the skin are intrinsically linked to the composition and organization of the dermal extracellular matrix. With advancing age, the synthesis of crucial ECM components declines, leading to visible signs of aging such as wrinkles and loss of firmness. This compound is a signal peptide designed to counteract these changes by stimulating the skin's natural regenerative processes.[1][2] It functions by mimicking the action of a matrikine, a peptide derived from the breakdown of ECM proteins, to regulate fibroblast activity.[1] This guide will elucidate the molecular pathways through which this compound exerts its effects, providing a technical resource for scientists and researchers in the fields of dermatology, cosmetology, and drug development.

Core Signaling Pathway: Stimulation of Lumican and Collagen I Synthesis

The primary and most well-documented mechanism of action for this compound is the stimulation of two critical components of the dermal ECM: lumican and collagen type I.[3][4]

2.1. The Role of Lumican

Lumican is a small leucine-rich proteoglycan (SLRP) that plays a pivotal role in the organization and stabilization of collagen fibrils.[2] It binds to collagen fibers, influencing their diameter and ensuring their proper assembly into functional, organized bundles.[1][2] The natural synthesis of lumican decreases with age, contributing to a disorganized collagen network and reduced skin firmness.[1][5] this compound directly addresses this decline by significantly boosting lumican synthesis in dermal fibroblasts.[3][6]

2.2. The Importance of Collagen I

Collagen type I is the most abundant structural protein in the dermis, providing tensile strength and resilience to the skin. This compound has been shown to increase the gene expression of COL1A1, the gene encoding the alpha-1 chain of type I collagen.[7][8] This dual action of stimulating both lumican and collagen I is crucial for not only increasing the quantity of collagen but also ensuring its proper organization and functionality, leading to a denser and more structured dermal matrix.[5]

The following diagram illustrates the core signaling pathway initiated by this compound in a fibroblast.

Modulation of Broader Signaling Cascades

Beyond its direct impact on lumican and collagen I gene expression, this compound is understood to interact with and modulate more extensive signaling networks within the fibroblast.

3.1. Indirect Activation of the TGF-β/SMAD Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of ECM homeostasis, with TGF-β1 being a potent stimulator of collagen synthesis through the canonical SMAD2/3 pathway.[7][9] Evidence suggests that this compound can indirectly trigger the TGF-β/SMAD signaling cascade.[7] This indirect activation contributes to the observed increase in ECM protein deposition, further enhancing the peptide's restorative effects on the dermal matrix.

3.2. Interaction with Cell-Surface Integrins

This compound is also reported to interact with cell-surface integrins.[7] Integrins are transmembrane receptors that mediate the connection between the ECM and the cell's cytoskeleton, playing a critical role in cell adhesion, migration, and signal transduction. By interacting with integrins, this compound can influence fibroblast behavior, including proliferation and migration, which are essential processes in skin regeneration and repair.[7]

The following diagram provides a more detailed view of the interconnected signaling pathways.

Quantitative Data from In-Vitro Studies

Several in-vitro studies have quantified the effects of this compound on dermal fibroblasts. The following tables summarize the key findings.

Table 1: Effect of this compound on Lumican Synthesis

| Experimental Model | This compound Concentration | Incubation Time | Result |

| Aged Human Dermal Fibroblasts | 0.74 µg/ml | Not Specified | +66% increase in lumican expression index[6] |

| Aged Human Dermal Fibroblasts | 2.2 µg/ml | Not Specified | +115% increase in lumican expression index[6] |

| Human Dermal Fibroblasts | Not Specified | 7 days | >30% increase in lumican expression[7] |

| Pseudo-dermal Model | Not Specified | Not Specified | +58.4% increase in lumican synthesis[9] |

Table 2: Effect of this compound on Collagen I Gene Expression

| Experimental Model | This compound Concentration | Incubation Time | Result |

| Human Dermal Fibroblasts | Not Specified | 7 days | >30% increase in collagen deposition[7] |

| Human Dermal Fibroblasts | Not Specified | Not Specified | Significant increase in COL1A1 gene expression[8] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

5.1. Cell Culture of Human Dermal Fibroblasts

-

Cell Source: Primary human dermal fibroblasts (HDFs) obtained from neonatal foreskin or adult skin biopsies.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and seeded into new culture vessels.

5.2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is designed to quantify the mRNA levels of COL1A1 and Lumican.

-

Cell Treatment: HDFs are seeded in 6-well plates. At near confluency, the medium is replaced with serum-free medium for 24 hours. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Fisher Scientific).

-

qRT-PCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based master mix. Specific primers for COL1A1, Lumican, and a housekeeping gene (e.g., GAPDH) are used. The reaction conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.

5.3. Immunohistochemistry (IHC) for Protein Expression

This protocol is for the visualization and semi-quantification of lumican and collagen I protein in a 3D skin model or tissue sections.

-

Sample Preparation: A pseudo-dermis model or skin biopsies are fixed in 10% neutral buffered formalin and embedded in paraffin. 5 µm sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Blocking: Non-specific binding is blocked by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against lumican or collagen I overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. The slides are then mounted with a mounting medium.

-

Imaging and Analysis: Images are captured using a fluorescence microscope. The intensity of the fluorescence signal can be quantified using image analysis software (e.g., ImageJ) to determine the relative protein expression.

Conclusion

This compound demonstrates a targeted and effective mechanism for improving the structure and function of the dermal extracellular matrix. By stimulating the synthesis of both lumican and collagen type I, it addresses both the quantity and quality of the skin's supportive framework. Furthermore, its ability to indirectly engage broader signaling pathways, such as the TGF-β/SMAD cascade, highlights its multifaceted role in skin regeneration. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound in the development of advanced skincare and therapeutic applications. Further investigation into the specific fibroblast receptors that this compound binds to will provide a more complete understanding of its initial signaling events.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 3. Integrin α1β1 Mediates a Unique Collagen-dependent Proliferation Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lumican as a novel marker for differential diagnosis of Bowen disease and actinic keratosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Smad-independent transforming growth factor-ß signaling in fibroblasts via c-Abl and Egr-1: selective modulation by imatinib mesylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]

In vitro studies on the basic efficacy of Acetyl tetrapeptide-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl tetrapeptide-9 is a synthetic peptide that has garnered significant interest in the field of dermatology and cosmetic science for its potential to counteract the visible signs of aging. This technical guide provides an in-depth overview of the foundational in vitro studies that have elucidated the basic efficacy and mechanism of action of this compound. The data presented herein focuses on its impact on crucial components of the extracellular matrix (ECM), particularly collagen and lumican, which are essential for maintaining the skin's structural integrity and youthful appearance.

Core Mechanism of Action

In vitro studies have demonstrated that this compound primarily functions by stimulating fibroblasts, the primary cells in the dermis responsible for synthesizing ECM proteins.[1][2] The peptide's key mechanism involves boosting the production of two critical molecules:

-

Collagen I: The most abundant protein in the skin, providing tensile strength and structure.[3]

-

Lumican: A proteoglycan that plays a vital role in organizing collagen fibrils into stable and functional fibers.[2][4]

By targeting the synthesis of both collagen I and lumican, this compound not only increases the amount of collagen but also improves its quality and organization within the dermis, leading to enhanced skin firmness and elasticity.[1][3] The peptide has been shown to bind to specific receptors on the membranes of fibroblasts to initiate these effects.[2]

Quantitative In Vitro Data

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Stimulation of Lumican Synthesis

| Cell Model | This compound Concentration | Incubation Time | Result |

| Aged Human Dermal Fibroblasts | 2.2 µg/ml | Not Specified | Significant, dose-dependent increase in lumican synthesis.[4] |

| Pseudo-dermis (Collagen lattice with human fibroblasts) | 2.2 µg/ml | 6 days | +58.4% increase in lumican synthesis compared to control.[4] |

Table 2: Stimulation of Collagen I Synthesis

| Cell Model | This compound Concentration | Incubation Time | Result |

| Human Dermal Fibroblasts | Not Specified | Not Specified | Significant, dose-dependent increase in Collagen I synthesis.[4] |

| Human Dermal Fibroblasts | Not Specified | Not Specified | Significant increase in the expression of the COL1A1 gene (the gene for Collagen I).[3][4] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Stimulation of Lumican Synthesis in Aged Human Dermal Fibroblasts

-

Objective: To evaluate the ability of this compound to stimulate the synthesis of lumican in aged human dermal fibroblasts.

-

Cell Culture: Aged human dermal fibroblasts are cultured in appropriate media.

-

Treatment: The cultured fibroblasts are treated with this compound at various concentrations (e.g., 2.2 µg/ml). A control group without the peptide is also maintained.

-

Analysis:

-

Immunohistochemistry: The synthesis of lumican is visualized using specific antibodies against lumican. The staining is then quantified through image analysis to determine the expression index.[4]

-

Stimulation of Lumican Synthesis in a Pseudo-Dermis Model

-

Objective: To confirm the stimulation of lumican synthesis in a more complex, tissue-like model.

-

Model Preparation: A pseudo-dermis is created using a collagen lattice populated with human fibroblasts.

-

Treatment: The pseudo-dermis is treated with this compound (2.2 µg/ml) and incubated for 6 days at 37°C in a 5% CO2 atmosphere.[4] A control group is maintained without the peptide.

-

Analysis:

-

Immunohistochemistry: Biopsies of the collagen lattices are taken, and lumican is visualized and quantified using immunohistochemistry and image analysis.[4]

-

Stimulation of Collagen I Gene (COL1A1) Expression

-

Objective: To assess the effect of this compound on the gene expression of Collagen I.

-

Cell Culture: Human dermal fibroblasts are cultured to an appropriate confluency.

-

Treatment: The fibroblasts are treated with this compound. A reference substance like TGF-β1 may be used as a positive control.[4]

-

Analysis:

-

Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR): The expression of the COL1A1 gene is measured to determine the level of stimulation.[4]

-

Stimulation of Collagen I Synthesis

-

Objective: To quantify the increase in Collagen I protein synthesis.

-

Cell Culture: Human dermal fibroblasts are cultured as described above.

-

Treatment: The cells are treated with this compound in a dose-dependent manner.

-

Analysis:

-

DOT-BLOT Technique: This technique is used to quantify the amount of Collagen I synthesized by the fibroblasts.[4]

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in fibroblasts.

Experimental Workflow for In Vitro Efficacy Testing

Caption: General workflow for in vitro efficacy testing of this compound.

References

Acetyl Tetrapeptide-9: A Technical Guide to its Molecular Landscape and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl tetrapeptide-9 is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its purported anti-aging properties. This technical guide provides an in-depth exploration of the molecular structure, amino acid sequence, and biological mechanism of action of this compound. It is designed to be a comprehensive resource, detailing its role in the stimulation of extracellular matrix proteins, specifically lumican and collagen, and the associated signaling pathways. This document summarizes key quantitative data, provides representative experimental protocols for its synthesis and functional analysis, and visualizes its mechanism of action through signaling pathway diagrams.

Molecular Structure and Sequence

This compound is a synthetically derived peptide composed of four amino acids. The N-terminus of the peptide is acetylated, a modification that enhances its stability and bioavailability.

Amino Acid Sequence: The sequence of this compound is N-acetyl-L-glutaminyl-L-alpha-aspartyl-L-valyl-L-histidine.[1][2] This can be represented by the three-letter code Ac-Gln-Asp-Val-His-OH and the one-letter code Ac-QDVH-OH.

Chemical Properties: The molecular formula for this compound is C22H33N7O9, and its molecular weight is approximately 539.5 g/mol .[3] It is a water-soluble, white to off-white powder.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3S)-3-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | PubChem CID 11606295 |

| Molecular Formula | C22H33N7O9 | [3] |

| Molecular Weight | 539.5 g/mol | [3] |

| Amino Acid Sequence | Ac-Gln-Asp-Val-His-OH | [1][2] |

| Appearance | White to off-white powder | - |

| Solubility | Water-soluble | - |

Mechanism of Action and Signaling Pathways

This compound is classified as a signal peptide, meaning it can influence cellular behavior by binding to specific receptors and initiating intracellular signaling cascades.[2] Its primary mechanism of action involves the stimulation of dermal fibroblasts, the primary cell type in the skin's dermis responsible for producing the extracellular matrix (ECM).

The key target of this compound is the synthesis of lumican , a small leucine-rich proteoglycan (SLRP).[3] Lumican plays a crucial role in the organization and stabilization of collagen fibrils, which are essential for the skin's structural integrity and elasticity. With age, the production of lumican declines, leading to disorganized collagen and a loss of skin firmness.

By stimulating fibroblasts, this compound upregulates the gene expression of lumican and collagen type I (COL1A1) .[3] This leads to an increased production of these essential ECM proteins, resulting in a more organized and robust dermal structure.

The signaling pathways through which this compound exerts its effects are believed to involve:

-

Transforming Growth Factor-Beta (TGF-β)/SMAD Pathway: This is a central pathway in the regulation of ECM protein synthesis. This compound may indirectly activate this pathway, leading to the phosphorylation and nuclear translocation of SMAD proteins (Smad2/3), which in turn act as transcription factors for the genes encoding lumican and collagen.

-

Integrin Signaling: Integrins are transmembrane receptors that mediate cell-matrix interactions. This compound may interact with specific integrins on the surface of fibroblasts, triggering downstream signaling cascades that influence gene expression related to ECM production.

Caption: Signaling pathway of this compound in dermal fibroblasts.

Quantitative Data

Several in vitro studies have demonstrated the efficacy of this compound in stimulating the production of key extracellular matrix components.

Table 2: Summary of In Vitro Efficacy Data for this compound

| Parameter Measured | Cell Type | Result | Reference |

| Lumican Synthesis | Human Dermal Fibroblasts | 115% increase compared to control | Cosmacon |

| Lumican Expression & Collagen Deposition | Human Dermal Fibroblasts | >30% increase after 7 days | [3] |

| Recommended Use Level (Cosmetic Formulations) | - | 0.0007% – 0.13% | Cosmacon |

Experimental Protocols

The following sections provide representative, detailed methodologies for the synthesis, purification, and functional analysis of this compound. These protocols are based on standard laboratory practices for peptide research and are intended as a guide for researchers.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Ac-Gln(Trt)-Asp(OtBu)-Val-His(Trt)-OH using Fmoc/tBu chemistry on a pre-loaded Wang resin.

Materials:

-

Fmoc-His(Trt)-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Gln(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride (B1165640)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for Val, Asp, Gln):

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Asp(OtBu)-OH, then Fmoc-Gln(Trt)-OH).

-

N-terminal Acetylation:

-

After the final Fmoc deprotection of the Gln residue, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

-

Agitate for 30 minutes.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate dropwise to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

-

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Purification of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Crude this compound

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-